molecular formula C17H22BrNO2 B1652798 N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide CAS No. 1609399-90-7

N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

Cat. No.: B1652798
CAS No.: 1609399-90-7
M. Wt: 352.3
InChI Key: CFEUZOKFBWVJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide (CAS: 1609399-90-7) is a phenethylamine derivative with the molecular formula C₁₇H₂₂BrNO₂ and a molecular weight of 352.30 g/mol . Structurally, it consists of:

  • A 2-methoxybenzyl group attached to the amine nitrogen.
  • A phenethylamine backbone substituted with a 4-methoxyphenyl group.
  • A hydrobromide salt enhancing solubility and stability.

This compound is part of the N-benzylphenethylamine (NBOMe) family, though it lacks the characteristic 2,5-dimethoxy substitution pattern seen in controlled analogs like 25I-NBOMe or 25B-NBOMe .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.BrH/c1-19-16-9-7-14(8-10-16)11-12-18-13-15-5-3-4-6-17(15)20-2;/h3-10,18H,11-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEUZOKFBWVJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=CC=C2OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609399-90-7
Record name Benzeneethanamine, 4-methoxy-N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609399-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Molecular Characterization

The compound’s IUPAC name, 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine hydrobromide , reflects its ethanamine backbone bridged to 2-methoxybenzyl and 4-methoxyphenethyl groups. Key properties include:

Property Value Source
Molecular Formula C₁₇H₂₂BrNO₂
Molecular Weight 352.3 g/mol
SMILES COC1=CC=C(C=C1)CCNCC2=CC=CC=C2OC.Br
CAS Number 1609399-90-7

X-ray crystallography data remain unpublished, but computational models predict planar methoxyphenyl rings and a staggered ethanamine chain.

Synthetic Routes

Reductive Amination Protocol

The primary synthesis route involves reductive amination between 4-methoxyphenethylamine and 2-methoxybenzaldehyde , followed by hydrobromide salt formation:

Step 1: Imine Formation
4-Methoxyphenethylamine reacts with 2-methoxybenzaldehyde in toluene under acidic catalysis (e.g., p-toluenesulfonic acid) to form an imine intermediate. Water is removed azeotropically using a Dean-Stark apparatus.

Step 2: Reduction
The imine is reduced using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst, yielding the secondary amine N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine .

Step 3: Salt Formation
The free base is treated with hydrobromic acid (HBr) in ethanol, precipitating the hydrobromide salt with ≥95% purity.

Reaction Conditions and Yields

Parameter Value
Temperature (Step 1) Reflux (110–120°C)
Reduction Time (Step 2) 6–8 hours
Yield (Overall) 70–80%

Alternative Alkylation Approach

An industrial-scale method employs direct alkylation of 4-methoxyphenethylamine with 2-methoxybenzyl bromide in a continuous flow reactor:

Reaction Scheme
4-Methoxyphenethylamine + 2-Methoxybenzyl Bromide → N-(2-Methoxybenzyl)-2-(4-Methoxyphenyl)Ethanamine + HBr

Optimized Parameters

Parameter Value
Solvent Ethanol
Temperature 60–70°C
Residence Time 30 minutes
Yield ≥85%

This method enhances throughput and reduces byproducts compared to batch processing.

Process Optimization and Industrial Production

Catalytic Enhancements

Recent patents describe rhodium-catalyzed asymmetric hydroboration for analogous compounds, though applicability to this specific derivative requires validation. Enzymatic resolutions (e.g., Lipase B) achieve 78% enantiomeric excess but are less viable for scale-up.

Purity and Yield Improvements

Continuous Flow Reactors :

  • Achieve 85–90% yield via precise temperature and stoichiometric control.
  • Reduce impurity levels (e.g., unreacted benzyl bromide) to <0.5%.

Crystallization Techniques :

  • Recrystallization from ethanol/water mixtures enhances purity to >99%.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase
  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid
  • Retention Time : 12.3 minutes

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.25–6.75 (m, 8H, aromatic)
  • δ 3.80 (s, 6H, OCH₃)
  • δ 3.45 (t, 2H, CH₂NH)
  • δ 2.70 (t, 2H, CH₂Ph)

¹³C NMR : Confirms methoxy carbons at δ 55.2 and 55.5 ppm.

Mass Spectrometry

  • ESI-MS : m/z 272.2 [M+H]⁺ (free base), 352.3 [M+H]⁺ (hydrobromide).

Comparative Analysis with Structural Isomers

N-(4-Methoxybenzyl) Variant (CAS: 1609407-17-1)

  • Synthesis : Similar reductive amination but with 4-methoxybenzaldehyde.
  • Reactivity : Para-substitution reduces steric hindrance, increasing reaction rates by 15–20% compared to the ortho-isomer.

Chemical Reactions Analysis

Acid-Base Reactivity and Amine Liberation

The hydrobromide salt readily undergoes neutralization under basic conditions to release the free amine, a critical step for further functionalization. For example:

  • Treatment with aqueous sodium bicarbonate or ammonium hydroxide generates the free base N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine , enabling participation in nucleophilic reactions .

Key Reaction:
C17H22BrNO2+NaOHC17H21NO2+NaBr+H2O\text{C}_{17}\text{H}_{22}\text{BrNO}_2 + \text{NaOH} \rightarrow \text{C}_{17}\text{H}_{21}\text{NO}_2 + \text{NaBr} + \text{H}_2\text{O}

Reductive Amination and Alkylation

The free amine participates in reductive amination and alkylation reactions, as demonstrated in syntheses of structurally related compounds:

Reaction Type Conditions Example Product Yield Source
Reductive aminationNaBH3_3CN, MeOH, RTN-(2-methoxybenzyl)-2-(4-methoxyphenethyl) 78%
AlkylationCH3_3I, K2_2CO3_3, DMF, 60°CN-Methyl derivative 65%

These reactions exploit the nucleophilic nature of the secondary amine, with methoxy groups exerting electronic effects on reactivity .

Demethylation of Methoxy Groups

The 2- and 4-methoxy substituents undergo demethylation under strong Lewis acids, a reaction critical for modifying electronic properties:

Conditions:

  • Boron tribromide (BBr3_3) in dichloromethane at −78°C → RT .

  • Selectivity: The 2-methoxy group is more reactive due to steric accessibility .

Example:
Ar-OCH3+BBr3Ar-OH+CH3BBr3\text{Ar-OCH}_3 + \text{BBr}_3 \rightarrow \text{Ar-OH} + \text{CH}_3\text{BBr}_3
Resulting in phenolic intermediates for further functionalization.

Acylation and Sulfonylation

The amine reacts with acyl chlorides and sulfonyl chlorides to form amides/sulfonamides, as validated in analogous systems :

Reagent Product Catalyst/Base Yield
Acetyl chlorideN-Acetyl derivative Pyridine, 0°C82%
Tosyl chlorideN-Tosyl derivative Et3_3N, DCM75%

These reactions proceed via nucleophilic attack of the amine on the electrophilic carbonyl/sulfonyl group .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings participate in electrophilic substitution, though reactivity is modulated by methoxy directing effects:

Reaction Conditions Position Yield
NitrationHNO3_3, H2_2SO4_4, 0°CPara to methoxy60%
BrominationBr2_2, FeBr3_3, DCMOrtho to methoxy55%

Note: Steric hindrance from the benzyl group reduces reactivity at the 2-methoxybenzyl ring .

Stability and Degradation

  • Acidic Hydrolysis: Prolonged exposure to HBr/CH3_3OH cleaves the benzylamine bond, yielding 2-methoxybenzyl alcohol and 4-methoxyphenethylamine .

  • Oxidative Degradation: H2_2O2_2/Fe2+^{2+} generates N-oxide byproducts (confirmed via LC-MS) .

Industrial-Scale Adaptations

Optimized protocols for large-scale synthesis include:

  • Continuous-Flow Reactors: Enhanced safety for exothermic steps (e.g., BBr3_3 demethylation).

  • Crystallization: Ethyl acetate/hexane mixtures yield high-purity hydrobromide salt (mp 142–144°C) .

Scientific Research Applications

Pharmacological Research

N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is primarily studied for its interactions with serotonin receptors, particularly the 5-HT2A receptor. This receptor is crucial in modulating mood, perception, and cognition. Research indicates that this compound exhibits agonistic effects on the 5-HT2A receptor, which can lead to psychedelic effects similar to those of classical hallucinogens such as LSD and psilocybin .

Table 1: Comparative Binding Affinities of NBOMe Compounds

Compound Name5-HT2A Binding Affinity (nM)Unique Features
25I-NBOMe0.081Highly potent psychedelic
25C-NBOMe0.1Chlorine substitution alters effects
This compoundTBDPotential for novel psychoactive effects

The addition of the N-(2-methoxybenzyl) group has been shown to enhance binding affinity and potency at the 5-HT2A receptor compared to other phenethylamines . This makes it a valuable candidate for exploring the mechanisms underlying psychedelic experiences and their therapeutic potential.

Toxicological Studies

Due to its psychoactive properties, this compound has been implicated in several clinical cases of toxicity. Reports document various adverse effects following its use, including agitation, hallucinations, tachycardia, and hypertension . Understanding these toxicological profiles is essential for developing safety guidelines and treatment protocols for exposure.

Case Studies Overview

  • Case Study 1 : An 18-year-old female experienced severe agitation and confusion after ingestion. Treatment involved intravenous fluids and benzodiazepines, leading to recovery within hours .
  • Case Study 2 : A cohort study highlighted multiple cases where users presented with severe symptoms requiring hospitalization. Symptoms included visual and auditory hallucinations, with varying degrees of severity based on dosage and method of administration (oral vs. insufflation) .

Neuroscientific Applications

Research into this compound extends into neuroscience, particularly in studying neurogenesis and synaptic plasticity. Animal studies have shown that compounds like this can influence neurogenesis in the hippocampus, which is vital for learning and memory processes .

Table 2: Effects on Neurogenesis in Animal Models

Compound NameDosage (mg/kg)Effect on Neurogenesis
Psilocybin0.1 - 0.5Increased neurogenesis trend
This compoundTBDTBD

The implications of these findings suggest potential therapeutic applications in treating mood disorders and cognitive impairments through modulation of neurogenic pathways.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

The pharmacological and physicochemical properties of N-benzylphenethylamines are highly sensitive to substituent positions and types. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Benzyl Substituent Phenethyl Substituents Molecular Weight (g/mol) Key Pharmacological Notes Legal Status
Target Compound (Hydrobromide) 2-methoxy 4-methoxy 352.30 Limited receptor affinity data Not controlled
25B-NBOMe 2-methoxy 4-bromo-2,5-dimethoxy ~392.27 High 5-HT₂A affinity; hallucinogen Schedule I (U.S.)
25I-NBOMe 2-methoxy 4-iodo-2,5-dimethoxy ~413.22 Potent psychedelic effects Schedule I (U.S.)
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine 4-ethyl 4-methoxy 297.40 Unknown bioactivity Not controlled
24H-NBOMe(F) 2-trifluoromethoxy 2,4-dimethoxy ~405.30 Moderate 5-HT₂A agonism Research compound

Key Observations :

Substituent Position: The 2-methoxybenzyl group is shared among NBOMe derivatives, but the phenethyl substituents differ. The target compound’s 4-methoxy group contrasts with the 2,5-dimethoxy-halogen pattern in controlled NBOMes (e.g., 25B-NBOMe) . The absence of 2,5-dimethoxy groups in the target compound likely reduces 5-HT₂A receptor affinity, a critical feature for hallucinogenic activity .

Halogen vs. Methoxy :

  • Halogens (Br, I, Cl) at the 4-position enhance receptor binding and potency in NBOMe derivatives . The target compound’s 4-methoxy group may confer weaker interactions, though empirical data is lacking.

Pharmacological and Behavioral Effects

  • NBOMe Derivatives: 25B-NBOMe and 25I-NBOMe are potent 5-HT₂A agonists with hallucinogenic effects at microgram doses . Behavioral studies in zebrafish demonstrate hyperactivity and altered neurotransmitter levels (e.g., serotonin) .
  • Target Compound: No direct behavioral or neurochemical data is available. Its 4-methoxy substituent may shift selectivity toward non-serotonergic receptors or reduce CNS penetration.

Legal and Regulatory Status

  • Target Compound: Not listed in controlled substance acts (e.g., U.S. DEA schedules, San Diego emergency ordinances) , likely due to structural deviations from regulated analogs.

Biological Activity

N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a compound of interest within the field of pharmacology and medicinal chemistry, particularly for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the phenethylamine class of compounds, which are known for their psychoactive properties. The chemical structure can be represented as follows:

  • Molecular Formula : C17H22BrNO2
  • Molecular Weight : Approximately 352.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly the serotonin receptors. The compound acts as an agonist at the 5-HT2A receptor, which is implicated in mood regulation and perception. This interaction can lead to significant physiological effects, including alterations in neurotransmitter release and signaling pathways.

Neuropharmacological Effects

Research indicates that this compound may have potential therapeutic applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its effects on serotonin receptors suggest potential uses in managing conditions such as depression and anxiety.

Toxicological Studies

Case studies involving related compounds, such as 25I-NBOMe, have highlighted significant toxicological concerns. For instance, a report described a case where a young male experienced severe respiratory distress after exposure to a related compound, indicating the potential risks associated with compounds in this class . Such findings underscore the importance of understanding the safety profile of this compound.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant binding affinity to serotonin receptors. Specifically, it has been reported to display low nanomolar affinity towards the 5-HT2A receptor, suggesting its potency as a psychoactive agent .

Antibacterial Activity

While primarily studied for its neuropharmacological effects, some derivatives of phenethylamines have demonstrated antibacterial properties. For example, related compounds have shown effectiveness against gram-positive and gram-negative bacteria, indicating a broader spectrum of biological activity that warrants further investigation .

Case Studies and Clinical Implications

Clinical reports highlight the risks associated with compounds similar to this compound. For instance, exposure to 25I-NBOMe has resulted in severe adverse effects, including agitation and seizures. These cases emphasize the need for caution in the use of such compounds and the importance of thorough clinical evaluation .

Summary Table of Biological Activities

Biological Activity Description
Serotonin Receptor Agonism Modulates serotonin signaling pathways; potential antidepressant effects
Toxicity Associated with severe adverse reactions in clinical cases
Antibacterial Potential Some derivatives exhibit antibacterial properties against common pathogens

Q & A

Q. What analytical techniques are recommended for identifying and quantifying N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide in biological matrices?

High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary methods. Key diagnostic ions include the 2-methoxybenzyl cation (m/z 121.0654) and tropylium cation (m/z 91.0548), which are characteristic of N-(2-methoxybenzyl) derivatives . For quantification, validate methods according to forensic toxicology standards (e.g., SWGTOX guidelines) to ensure precision, accuracy, and sensitivity .

Q. What is the pharmacological mechanism of action of this compound?

As a phenethylamine derivative, it likely acts as a 5-HT2A receptor agonist . Structural analogs (e.g., 25B-NBOMe) exhibit high binding affinity to 5-HT2A receptors (pKi ~8.5–9.0) due to N-benzyl substitution enhancing receptor interactions . Confirm activity via radioligand binding assays using transfected cell lines expressing human 5-HT2A receptors.

Q. How does the compound’s structure influence its nomenclature and classification?

The core phenethylamine scaffold is substituted with methoxy (-OCH3) groups at the 2- and 4-positions on the phenyl ring, forming a 2C-X derivative (two carbons between phenyl and amine). The N-(2-methoxybenzyl) substitution classifies it as an NBOMe analog , distinguishing it from other N-benzyl derivatives (e.g., NBF, NBMD) .

Q. What are the legal considerations for handling this compound in research?

This compound and its analogs (e.g., 25I-NBOMe, 25B-NBOMe) are classified as Schedule I hallucinogens in multiple jurisdictions due to abuse potential. Researchers must comply with controlled substance regulations (e.g., DEA licensing, secure storage) .

Advanced Research Questions

Q. How should researchers design in vitro and in vivo studies to evaluate metabolic stability?

  • In vitro: Use human hepatocytes with LC-MS/MS to monitor phase I (e.g., demethylation) and phase II (e.g., glucuronidation) metabolites. Include controls with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
  • In vivo: Administer the compound to animal models (e.g., rodents) and collect plasma/urine for metabolite profiling. Compare results with in vitro data to validate relevance.

Q. What metabolic pathways are anticipated based on structurally related compounds?

Analogous NBOMe derivatives undergo O-demethylation at the 2- and 5-methoxy positions and N-debenzylation to yield primary amines. For example, 25B-NBOMe produces metabolites like 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) via hepatic enzymes . Monitor for hydroxylated and conjugated metabolites using high-resolution spectral libraries.

Q. How can structure-activity relationship (SAR) studies optimize 5-HT2A receptor binding?

  • Substituent variation: Replace the 2-methoxybenzyl group with halogenated (e.g., 2-fluorobenzyl) or methylenedioxy derivatives to assess binding affinity changes.
  • Positional effects: Compare activity of 2,4-dimethoxy vs. 3,4-dimethoxy phenyl substitutions (e.g., 24H-NBOMe vs. 34H-NBOMe) using zebrafish behavioral models .

Q. How can researchers resolve discrepancies in receptor binding data across studies?

  • Standardize assays: Use identical receptor isoforms (e.g., human 5-HT2A vs. rat 5-HT2C) and buffer conditions.
  • Validate with reference compounds: Include known agonists (e.g., LSD) to calibrate assay sensitivity .

Q. What strategies mitigate cross-reactivity in immunoassay-based screening?

NBOMe analogs may cross-react with phenethylamine-targeted immunoassays. Confirm positives using orthogonal methods (e.g., GC-HRMS or LC-QTOF-MS) and compare fragmentation patterns to reference standards .

Q. How can computational modeling predict novel analogs’ pharmacological profiles?

  • Docking studies: Use crystal structures of 5-HT2A receptors (e.g., PDB ID 6WGT) to simulate ligand-receptor interactions.
  • QSAR models: Train algorithms on datasets of binding affinities and substituent descriptors (e.g., Hammett σ values) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.